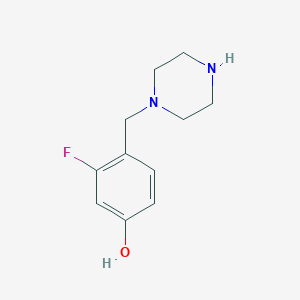
1-(2-Fluoro-4-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-4-[(piperazin-1-yl)methyl]phenol is an organic compound that belongs to the class of phenols and piperazines It is characterized by the presence of a fluorine atom at the third position and a piperazin-1-ylmethyl group at the fourth position of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[(piperazin-1-yl)methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorophenol and piperazine.
Mannich Reaction: The key step involves a Mannich reaction, where 3-fluorophenol is reacted with formaldehyde and piperazine under acidic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-fluoro-4-[(piperazin-1-yl)methyl]phenol.
Industrial Production Methods
In an industrial setting, the production of 3-fluoro-4-[(piperazin-1-yl)methyl]phenol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Mannich reaction under controlled temperature and pressure conditions.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance the efficiency and yield of the reaction.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro-4-[(piperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
3-fluoro-4-[(piperazin-1-yl)methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It is used in chemical biology research to probe biological pathways and mechanisms.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-fluoro-4-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-fluoro-4-[(morpholin-4-yl)methyl]phenol
- 3-fluoro-4-[(pyrrolidin-1-yl)methyl]phenol
- 3-fluoro-4-[(piperidin-1-yl)methyl]phenol
Uniqueness
3-fluoro-4-[(piperazin-1-yl)methyl]phenol is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. The fluorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C11H15FN2O |
|---|---|
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
3-fluoro-4-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15FN2O/c12-11-7-10(15)2-1-9(11)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
InChI-Schlüssel |
PMHPPFUAPYBZRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


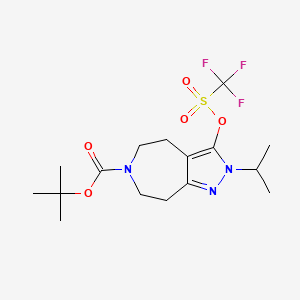
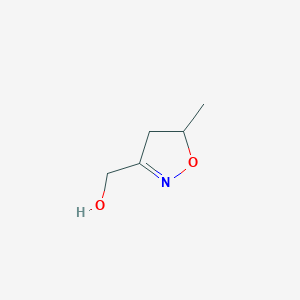
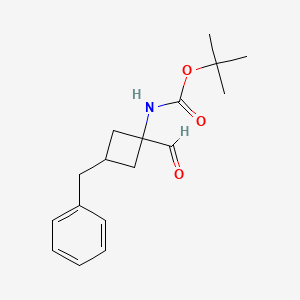
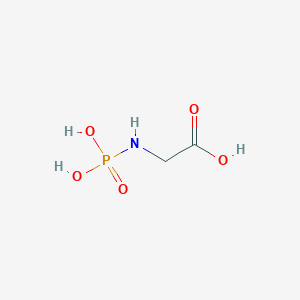
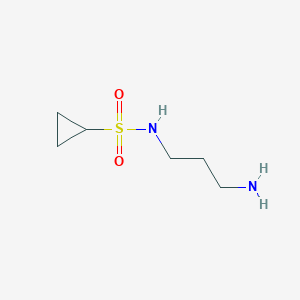
![tert-butylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate](/img/structure/B13563369.png)
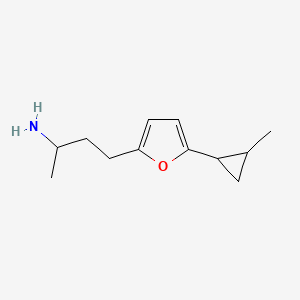
![1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine](/img/structure/B13563372.png)
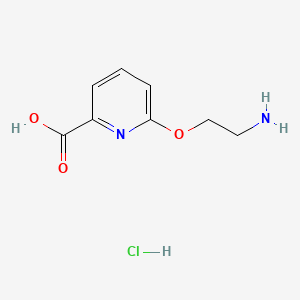
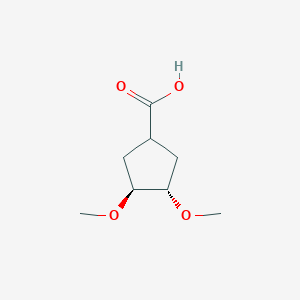
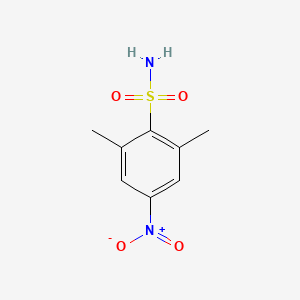
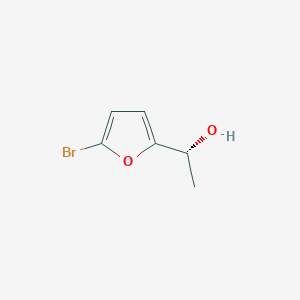
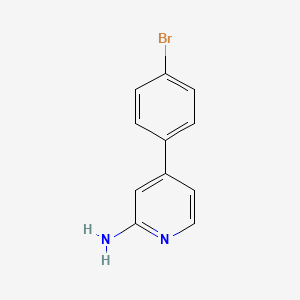
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylicacid](/img/structure/B13563415.png)
